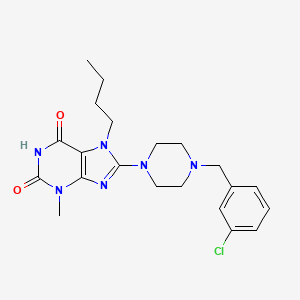

Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as Friedel-Crafts alkylation , and protodeboronation of pinacol boronic esters .Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, similar compounds often undergo reactions such as Suzuki–Miyaura coupling, oxidations, aminations, halogenations, and C–C bond formations .Physical And Chemical Properties Analysis

Without specific data on this compound, it’s difficult to provide an analysis of its physical and chemical properties .Applications De Recherche Scientifique

Antiallergic Properties

Isopropyl groups attached to benzofuran derivatives have shown significant antiallergic activities. A study by Nohara et al. (1985) demonstrates that compounds with an isopropyl group, particularly 3-carboxylic acid derivatives of benzofuran, exhibit antiallergic activity superior to conventional treatments like disodium cromoglycate. This suggests potential applications of isopropyl benzofuran derivatives in antiallergic medications (Nohara et al., 1985).

Synthesis of Psoromic Acid

The synthesis of psoromic acid, a lichen depsidone, has been achieved using isopropyl ethers as phenolic protective groups. This technique, detailed by Sala and Sargent (1979), emphasizes the role of isopropyl ethers in the synthesis of complex organic molecules, indicating potential applications in organic chemistry and pharmaceutical synthesis (Sala & Sargent, 1979).

Spectroscopic and Crystallographic Studies

A 2022 study by Sharma et al. explores the synthesis and characterization of a biologically relevant molecule, isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate. This research highlights the importance of isopropyl-substituted benzofuran derivatives in crystallography and spectroscopy, offering insights into the molecular structure and interactions of these compounds (Sharma et al., 2022).

Application in Herbicides

Liepa et al. (1992) describe the preparation of bicyclic herbicide precursors involving the kinetic alkylation reactions of methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives. Their study suggests that isopropyl-substituted compounds could have applications in the development of herbicides, showcasing their potential in agricultural chemistry (Liepa et al., 1992).

Anti-inflammatory and Antimicrobial Properties

Research by Kotaiah et al. (2012) on novel isopropyl 2-thiazolopyrimidine-6-carboxylate derivatives indicates their potential anti-inflammatory and antimicrobial activities. This highlights the use of isopropyl-substituted compounds in the development of new therapeutic agents with anti-inflammatory and antimicrobial properties (Kotaiah et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to target various enzymes and receptors in the body .

Mode of Action

It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of the target molecules .

Biochemical Pathways

Similar compounds have been known to participate in various biochemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

Similar compounds have shown improved half-life in human liver microsomes, indicating potential metabolic stability .

Result of Action

Similar compounds have demonstrated various biological activities, such as antibacterial activity .

Propriétés

IUPAC Name |

propan-2-yl 5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-12(2)25-21(23)19-13(3)26-18-10-9-16(11-17(18)19)27-20(22)14-5-7-15(24-4)8-6-14/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPUDIDXVMPIPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)OC)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)aniline](/img/structure/B2464859.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2464860.png)

![2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2464863.png)

![1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2464868.png)

![2-(4-fluorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2464872.png)

![N-[(5-methylfuran-2-yl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2464873.png)